Cas no 794471-13-9 (1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine)

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a versatile heterocyclic amine compound featuring both tetrahydro-2H-pyran and piperidine structural motifs. Its unique hybrid structure enhances its utility as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of a primary amine group at the 4-position of the piperidine ring allows for further functionalization, making it valuable in the development of bioactive molecules. The tetrahydro-2H-pyran moiety contributes to improved solubility and metabolic stability in drug design applications. This compound is particularly useful in medicinal chemistry for the preparation of ligands targeting central nervous system (CNS) receptors and enzyme inhibitors. Its well-defined stereochemistry and high purity ensure reproducibility in research and industrial applications.
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine structure
794471-13-9 structure
Product Name:1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
CAS No:794471-13-9
MF:C10H20N2O
MW:184.278602600098
MDL:MFCD11849339
CID:1070055
PubChem ID:22562145
Update Time:2025-10-29

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
    • 1-(tetrahydro-2H-pyran-4-yl)-4-Piperidinamine
    • 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride
    • 1-(oxan-4-yl)piperidin-4-amine dihydrochloride
    • 4-amino-1-tetrahydro-4H-pyran-4-ylpiperidine
    • 4-amino-1-tetrahydro-4H-pyran-4-yl-piperidine
    • FT-0683107
    • I05-1684
    • KB-216033
    • SureCN1699897
    • BB 0262528
    • CHEMBL4587708
    • 794471-13-9
    • SCHEMBL372809
    • 1-tetrahydro-2H-pyran-4-yl-4-piperidinamine
    • 1-(Oxan-4-yl)piperidin-4-amine
    • 4-Amino-1-(oxan-4-yl)piperidine 2HCl
    • CS-0069634
    • BFEWWTCNTUFKDX-UHFFFAOYSA-N
    • 4-AMINO-1-(OXAN-4-YL)PIPERIDINE
    • 4-Piperidinamine, 1-(tetrahydro-2H-pyran-4-yl)-
    • SB41423
    • AKOS005173404
    • EN300-300156
    • C78474
    • DA-30532
    • ALBB-011932
    • 4-piperidinamine, 1-(tetrahydro-2H-pyran-4-yl)-, dihydrochloride
    • MDL: MFCD11849339
    • Inchi: 1S/C10H20N2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2
    • InChI Key: BFEWWTCNTUFKDX-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)N1CCC(CC1)N

Computed Properties

  • Exact Mass: 184.1577
  • Monoisotopic Mass: 184.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 38.5Ų

Experimental Properties

  • PSA: 38.49

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Security Information

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Pricemore >>

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1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:794471-13-9)1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Order Number:A864859
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:48
Price ($):382.0
Email:sales@amadischem.com

Additional information on 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Research Brief on 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CAS: 794471-13-9): Recent Advances and Applications

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CAS: 794471-13-9) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This bicyclic amine derivative, featuring both tetrahydropyran and piperidine moieties, has demonstrated versatile pharmacological properties, particularly in central nervous system (CNS) targeting and enzyme modulation. Recent studies have explored its potential as a key scaffold in drug discovery, with particular focus on its role as a privileged structure for G protein-coupled receptor (GPCR) modulation.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) investigated the compound's application as a building block for sigma-1 receptor ligands. The research team demonstrated that derivatives of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine showed remarkable binding affinity (Ki values in the nanomolar range) and selectivity profiles, suggesting potential applications in neuropathic pain management and neurodegenerative diseases. The tetrahydropyran ring system was found to confer improved metabolic stability compared to traditional phenyl-containing analogs.

In the field of synthetic methodology, a recent breakthrough published in Organic Letters (2023, 25, 4568-4572) described an efficient asymmetric synthesis route for 794471-13-9 using a novel chiral auxiliary approach. This development addresses previous challenges in obtaining enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity. The new synthetic pathway achieved >99% ee with 85% overall yield, representing a substantial improvement over previous methods.

Pharmacokinetic studies conducted in 2024 (European Journal of Pharmaceutical Sciences, Vol. 192, 106642) revealed that 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine derivatives exhibit favorable blood-brain barrier penetration properties, with brain-to-plasma ratios ranging from 0.8 to 1.5 in rodent models. This characteristic, combined with the compound's metabolic stability (t1/2 > 6 hours in human liver microsomes), positions it as an attractive scaffold for CNS drug development. Researchers noted that the oxygen in the tetrahydropyran ring may contribute to these favorable properties through enhanced hydrogen bonding capacity.

Emerging applications in cancer therapeutics have also been reported. A 2024 study in Bioorganic & Medicinal Chemistry Letters (34, 129744) demonstrated that certain 794471-13-9 derivatives act as potent inhibitors of lysine-specific demethylase 1 (LSD1), with IC50 values as low as 12 nM. The compounds showed promising antiproliferative activity against several cancer cell lines, particularly in hematological malignancies, suggesting potential as epigenetic modulators in oncology.

From a safety perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2024, 138, 105334) indicate that the parent compound 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine exhibits a favorable safety profile in acute toxicity studies, with LD50 values > 500 mg/kg in rodent models. However, researchers caution that specific derivatives may require individual safety assessments, as structural modifications can significantly alter toxicity profiles.

The compound's versatility is further highlighted by its incorporation into several clinical candidates. As of 2024, three drug candidates containing the 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine core structure have entered Phase I clinical trials, targeting conditions ranging from Parkinson's disease to treatment-resistant depression. This development underscores the growing pharmaceutical interest in this chemical scaffold.

Future research directions appear to focus on expanding the structure-activity relationship (SAR) understanding of 794471-13-9 derivatives, particularly exploring modifications to the piperidine nitrogen and tetrahydropyran oxygen atoms. Computational chemistry approaches, including molecular dynamics simulations and quantum mechanical calculations, are being increasingly employed to predict and optimize the biological activity of new derivatives, potentially accelerating the drug discovery process for this promising scaffold.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:794471-13-9)1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
A864859
Purity:99%
Quantity:1g
Price ($):382.0
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